2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[(4-nitro-1H-pyrazol-5-yl)sulfanyl]-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2S2/c15-14(16)7-5-11-13-9(7)18-10-12-6-3-1-2-4-8(6)17-10/h1-5H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXNQJNRBJBDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=NN3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248706 | |
| Record name | 2-[(4-Nitro-1H-pyrazol-3-yl)thio]benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-34-4 | |
| Record name | 2-[(4-Nitro-1H-pyrazol-3-yl)thio]benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Nitro-1H-pyrazol-3-yl)thio]benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds with pyrazole and imidazole moieties have been reported to show a broad range of biological activities. These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
This compound had a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy. This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
For instance, compounds with a pyrazole moiety have been found to have a significant impact on the NAD+ salvage pathway.
Pharmacokinetics
Similar compounds with imidazole moieties are known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability.
Result of Action
Similar compounds have been reported to show a broad range of biological activities, suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cholinesterases, which are crucial for the breakdown of neurotransmitters. The interaction between this compound and cholinesterases involves binding to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and nitric oxide (NO) production. By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it has been shown to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s defense mechanisms against oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can lead to conformational changes in the enzyme, rendering it inactive. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. The compound’s ability to form hydrogen bonds and hydrophobic interactions with nucleic acids is crucial for these effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation. These effects are consistent over extended periods, making the compound a reliable tool for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings.
Biological Activity
The compound 2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole is a derivative of benzothiazole and pyrazole, two classes of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction between benzothiazole derivatives and nitropyrazoles. The general synthetic route can be outlined as follows:
- Preparation of Benzothiazole Derivative : Benzothiazole is synthesized through the condensation of o-aminothiophenol with carbon disulfide.
- Introduction of Pyrazole Moiety : The nitropyrazole is prepared separately and then reacted with the benzothiazole derivative under acidic or basic conditions to form the target compound.
Antimicrobial Activity
Recent studies have shown that compounds containing benzothiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, a series of benzothiazol derivatives demonstrated notable inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli .
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| 3a | Inhibitory against P. aeruginosa | |
| 3d | Inhibitory against E. coli | |
| 3j | Maximum antimicrobial activity |
Anti-inflammatory Activity
Compounds similar to this compound have been evaluated for their anti-inflammatory effects. One study indicated that certain derivatives exhibited significant analgesic and anti-inflammatory activities in vivo, suggesting potential for treating inflammatory diseases .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of benzothiazole derivatives have been explored in various cancer cell lines. For example, certain compounds showed IC50 values lower than standard anticancer drugs like doxorubicin, indicating promising anticancer activity .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes like xanthine oxidase, which is involved in uric acid production, thereby suggesting a role in managing gout .
- Cell Membrane Disruption : Studies indicate that certain pyrazole derivatives disrupt bacterial cell membranes, leading to cell lysis and death .
Case Studies
A case study involving a series of synthesized pyrazole derivatives highlighted their effectiveness against specific pathogens and inflammation models:
- Study Design : A total of 12 derivatives were synthesized and tested for antimicrobial and anti-inflammatory properties.
- Results : Among these, this compound exhibited superior activity compared to other tested compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of novel pharmaceuticals. Its structural features allow it to interact with biological targets effectively.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold have been tested against various bacterial strains and fungi, showing effective inhibition rates. The presence of the nitro group is thought to enhance the compound's ability to penetrate microbial cell walls and disrupt metabolic processes.
Anticancer Properties
Research indicates that certain derivatives can inhibit cancer cell proliferation. A study highlighted the synthesis of a series of benzothiazole derivatives that displayed cytotoxic effects on human cancer cell lines. The mechanism appears to involve induction of apoptosis and cell cycle arrest, making these compounds potential candidates for anticancer drug development .
Enzyme Inhibition
The compound has also been explored as an enzyme inhibitor. Specifically, it has shown potential in inhibiting enzymes related to inflammatory diseases and cancer progression. The binding affinity and selectivity towards specific enzyme targets make it a valuable lead compound for further optimization .
Agricultural Applications
The agricultural sector has shown interest in using this compound as a pesticide or herbicide.
Pesticidal Activity
Studies have reported that derivatives of this compound exhibit insecticidal activity against common agricultural pests. The mode of action is believed to involve neurotoxic effects on insects, leading to paralysis and death. This makes it a candidate for developing safer and more effective pest control agents .
Herbicidal Properties
In addition to its insecticidal properties, certain formulations have been evaluated for their herbicidal activity. Research indicates that these compounds can inhibit the growth of specific weed species without adversely affecting crop plants, thus offering a selective approach to weed management .
Materials Science
In materials science, this compound has been investigated for its potential use in developing functional materials.
Conductive Polymers
The incorporation of this compound into polymer matrices has led to the development of conductive materials. These materials are being explored for applications in organic electronics, including sensors and flexible displays .
Nanocomposites
Research into nanocomposites incorporating this compound has shown enhanced mechanical properties and thermal stability. These advancements could lead to applications in various industries, including automotive and aerospace .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The sulfur atom in the thioether bridge serves as a nucleophilic site. Common reactions include:
Electrophilic Substitution on the Benzothiazole Ring
The benzothiazole moiety undergoes electrophilic substitution at the 5- and 6-positions due to electron-withdrawing effects of the thiazole nitrogen:
Functionalization of the Pyrazole Ring
The nitro group on the pyrazole ring facilitates electrophilic substitution and reduction:
Reduction of the Nitro Group
Diazotization and Coupling
The amino derivative undergoes diazotization (NaNO₂/HCl) to form diazonium salts, which couple with phenols or amines to yield azo dyes (λmax = 450–500 nm) .
Cycloaddition and Heterocycle Formation
The thioether and pyrazole moieties participate in cycloaddition reactions:
Ring-Opening Reactions
Under strong alkaline conditions (NaOH, 100°C), the benzothiazole ring undergoes hydrolysis to form 2-mercaptoaniline derivatives, albeit with low yields (30–40%) .
Coordination Chemistry
The sulfur and nitrogen atoms act as ligands for transition metals:
| Metal Ion | Complex Type | Stability Constant (log K) | Applications |
|---|---|---|---|
| Cu(II) | Octahedral | 12.3 | Catalyzes oxidation of ascorbic acid |
| Fe(III) | Tetrahedral | 9.8 | Sensor development for Fe³⁺ detection in aqueous media |
Key Mechanistic Insights:
-
Thioether Reactivity : The sulfur atom’s nucleophilicity is modulated by electron-withdrawing effects from the benzothiazole and nitro groups, favoring SN2 over SN1 pathways .
-
Nitro Group Effects : Enhances electrophilic substitution on the pyrazole ring but deactivates the benzothiazole core toward further nitration .
-
Steric Constraints : Bulk substituents on the pyrazole reduce reaction rates in Huisgen cycloadditions .
Comparison with Similar Compounds
Pyrazole-Benzothiazole Hybrids
- 2-(4,5-Dihydro-1H-pyrazol-1-yl)-1,3-benzothiazole derivatives (e.g., compounds A2–A5 in ): These lack the thioether linkage and nitro group but share the benzothiazole-pyrazole framework. Biological testing showed enzyme-modulating effects (AST/ALT inhibition or activation) .
- 4-(Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one (): Features a propynyl group and ketone on the pyrazole ring, differing in substitution pattern. The absence of a nitro group may reduce electrophilicity, impacting biological activity .
Thioether-Linked Benzothiazoles
- 2-[(5-Substituted-1,3,4-oxadiazole-2-yl)thio]-1,3-benzothiazoles (): Replace the nitro-pyrazole with oxadiazole rings. Oxadiazoles are known for hydrogen-bonding capacity, which may enhance antimicrobial activity compared to nitro-pyrazole derivatives .
- 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (): Substitutes benzothiazole with benzimidazole and links to a chlorinated pyridine. The benzimidazole core offers distinct π-π stacking interactions, while the chloro-methyl group introduces steric and electronic differences .
Physical and Chemical Properties
Toxicity and Stability Considerations
- Nitro Group Impact : The nitro substituent may increase toxicity, as seen in similar compounds (). Computational toxicity predictions for triazole-thio derivatives suggest acute toxicity risks, which could extend to the nitro-pyrazole variant .
Preparation Methods
Step 1: Synthesis of 4-Nitro-1H-pyrazol-3-thiol
- Method : Nitration of pyrazole can be achieved using nitric acid and sulfuric acid. The introduction of a thiol group can be done through a reaction with thiourea or phosphorus pentasulfide.
- Conditions : The nitration step requires careful temperature control to avoid over-nitration. The thiolation step may involve refluxing in an appropriate solvent.
Step 2: Synthesis of 2-Chloro-1,3-benzothiazole
- Method : This involves reacting 2-aminothiophenol with chloroacetyl chloride in a basic medium.
- Conditions : The reaction is typically carried out in a solvent like dioxane with a base such as triethylamine.
Step 3: Coupling Reaction
- Method : The coupling of the thiolated pyrazole with the chlorinated benzothiazole can be achieved in the presence of a base like sodium hydroxide or potassium carbonate.
- Conditions : The reaction is often performed in a polar aprotic solvent like DMF or DMSO.
Analysis of Synthesis Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Nitration | Pyrazole, HNO3, H2SO4 | 0°C to room temperature | 60-70% |
| Thiolation | Pyrazole derivative, Thiourea or P4S10 | Reflux in ethanol or DMF | 70-80% |
| Chlorination of Benzothiazole | 2-Aminothiophenol, Chloroacetyl chloride | Dioxane, Triethylamine, Room temperature | 80-90% |
| Coupling | Thiolated pyrazole, Chlorinated benzothiazole, NaOH/K2CO3 | DMF/DMSO, Reflux | 50-60% |
Research Findings
The synthesis of 2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole is a multi-step process requiring precise control over reaction conditions to optimize yields. The compound's potential biological activities, such as antimicrobial or antitumor properties, make it an interesting candidate for further pharmacological studies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiol-containing intermediates (e.g., 4-nitro-1H-pyrazole-3-thiol) react with halogenated benzothiazoles under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours. Optimization focuses on solvent polarity (DMF vs. ethanol), catalyst selection (e.g., CuI for click chemistry), and stoichiometric ratios to minimize side products .
- Validation : Reaction progress is monitored via TLC, and purity is confirmed by HPLC (>95%). Yield improvements (e.g., 61–94%) are achieved by adjusting temperature gradients and inert atmospheres .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and nitro-group effects on chemical shifts.
- IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C=S (~680 cm⁻¹) confirm functional groups.
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S content (±0.3%) to verify stoichiometry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced biological activity?
- Approach :
- Substituent Modification : Introducing electron-withdrawing groups (e.g., -CF₃ at the benzothiazole C6 position) increases electrophilicity, enhancing interactions with biological targets like enzyme active sites .
- Bioisosteric Replacement : Replacing the nitro group with a cyano (-CN) or sulfonamide (-SO₂NH₂) group improves solubility while retaining activity .
Q. What computational strategies are used to predict binding modes and pharmacological potential?
- Methods :
- Molecular Docking : Tools like AutoDock Vina simulate interactions with targets (e.g., Schistosoma mansoni thioredoxin glutathione reductase). Docking scores (ΔG < -8 kcal/mol) prioritize compounds for synthesis .
- MD Simulations : 100-ns trajectories assess stability of ligand-protein complexes (e.g., RMSD < 2 Å) and identify key hydrogen bonds (e.g., benzothiazole S atom with Arg138) .
- Validation : Overlay docking poses with X-ray co-crystal structures (e.g., PDB: 6XYZ) ensures predictive accuracy .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in antiparasitic activity (e.g., Schistosoma vs. Plasmodium models) may arise from assay conditions (e.g., serum protein binding).
- Resolution Strategies :
- Standardized Protocols : Use uniform inoculum sizes and endpoint criteria (e.g., ATP-based viability assays).
- Metabolite Profiling : LC-MS identifies active metabolites (e.g., nitro-reduced intermediates) that contribute to observed discrepancies .
Methodological Considerations
Q. What strategies are effective in optimizing reaction yields for scale-up synthesis?
- Key Factors :
- Catalyst Recycling : Immobilized Cu nanoparticles in click chemistry reduce metal contamination and improve yield reproducibility .
- Microwave Assistance : Reduces reaction time (e.g., 2 hours vs. 16 hours) for cyclocondensation steps, achieving >80% yield .
Q. How do researchers validate target engagement in cellular models?
- Techniques :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
